3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a chromen-2-one core structure, which is a common motif in various biologically active molecules. The presence of the 4-fluorophenyl and 1,2,4-oxadiazol-5-yl groups further enhances its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one typically involves multiple steps. One common method includes the cyclization of a suitable precursor under specific conditions. For instance, the reaction of 4-fluorobenzohydrazide with an appropriate carboxylic acid derivative can yield the 1,2,4-oxadiazole ring. This intermediate can then be coupled with a chromen-2-one derivative under acidic or basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis or the use of solid-phase catalysts can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one stands out due to its unique combination of the chromen-2-one core and the 1,2,4-oxadiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN2O4/c18-11-4-1-9(2-5-11)15-19-16(24-20-15)13-7-10-3-6-12(21)8-14(10)23-17(13)22/h1-8,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZONPFQHZQAKOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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